

Application Notes and Protocols for Antitubercular Agent-31 (ATA-31)

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Compound of Interest		
Compound Name:	Antitubercular agent-31	
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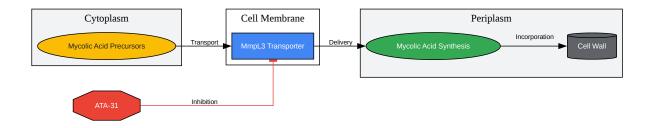
These application notes provide an overview of the experimental design for the investigation of "Antitubercular agent-31" (ATA-31), a novel investigational compound for tuberculosis (TB) research. The included protocols and data are intended for researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Tuberculosis remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).[1][2] The development of new therapeutic agents with novel mechanisms of action is therefore a critical priority. ATA-31 is a promising new chemical entity with potent antimycobacterial activity.

Based on preliminary studies, ATA-31 is hypothesized to act by inhibiting the mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors from the cytoplasm to the periplasm for incorporation into the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial cell death.[3][4]





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Figure 1: Proposed mechanism of action of ATA-31.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of ATA-31.

Table 1: In Vitro Activity of ATA-31 against M. tuberculosis

Strain	Resistance Profile	ATA-31 MIC (μM)	Isoniazid MIC (μM)	Rifampicin MIC (µM)
H37Rv	Drug-Sensitive	0.5	0.2	0.1
MDR-1	INHR, RIFR	0.6	> 16	> 32
XDR-1	INHR, RIFR, FQR, INJR	0.8	> 16	> 32

MIC: Minimum Inhibitory Concentration. Data are representative of triplicate experiments.

Table 2: Cytotoxicity of ATA-31

Cell Line	ATA-31 IC50 (μM)	Selectivity Index (SI)*
Vero (mammalian kidney epithelial cells)	> 200	> 400



IC50: Half-maximal inhibitory concentration. SI = IC50 (Vero) / MIC (H37Rv).* A higher SI indicates greater selectivity for the pathogen.[1]

Table 3: In Vivo Efficacy of ATA-31 in a Murine Model of Chronic TB Infection

Treatment Group	Dosage (mg/kg/day)	Mean Lung CFU log10 (± SD) at 4 weeks
Vehicle Control	-	6.8 (± 0.4)
Isoniazid	25	4.2 (± 0.3)
ATA-31	50	4.5 (± 0.5)
ATA-31	100	3.9 (± 0.4)

CFU: Colony Forming Units. SD: Standard Deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This protocol utilizes the Microplate Alamar Blue Assay (MABA) to determine the MIC of ATA-31 against M. tuberculosis.

Materials:

- M. tuberculosis strains (H37Rv, MDR, XDR)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase)
- ATA-31 stock solution (in DMSO)
- Isoniazid and Rifampicin stock solutions (in DMSO)
- Alamar Blue reagent
- Sterile 96-well microplates



Procedure:

- Prepare a serial two-fold dilution of ATA-31 and control drugs in a 96-well plate. The final concentration range should typically span from 0.05 μM to 100 μM.
- Prepare a log-phase culture of M. tuberculosis and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
- Inoculate each well of the microplate with 100 μL of the bacterial suspension. Include a drugfree control and a sterile control.
- Seal the plates and incubate at 37°C for 7 days.
- After incubation, add 20 μL of Alamar Blue reagent to each well.
- Re-incubate the plates at 37°C for 24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
- The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

This protocol assesses the cytotoxicity of ATA-31 against a mammalian cell line (Vero cells) using a standard MTT assay.

Materials:

- Vero cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- ATA-31 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)



• Sterile 96-well microplates

Procedure:

- Seed Vero cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Prepare serial dilutions of ATA-31 in DMEM.
- Remove the old medium from the cells and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
- Add 10 μL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

This protocol evaluates the in vivo efficacy of ATA-31 in a BALB/c mouse model of chronic TB infection.

Materials:

- Female BALB/c mice (6-8 weeks old)
- M. tuberculosis H37Rv
- Aerosol exposure chamber
- ATA-31 formulation for oral gavage
- Isoniazid formulation for oral gavage



- · Vehicle control
- Middlebrook 7H11 agar plates

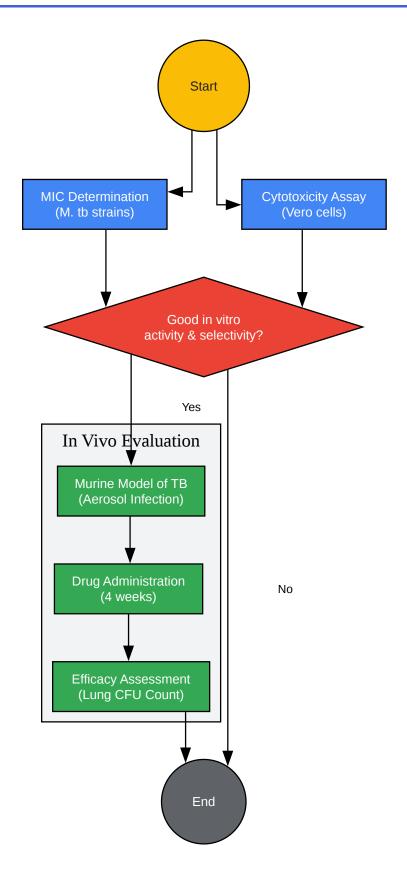
Procedure:

- Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a chronic infection.
- Four weeks post-infection, randomize the mice into treatment and control groups.
- Administer ATA-31, isoniazid, or vehicle control orally once daily for four weeks.
- At the end of the treatment period, euthanize the mice.
- Aseptically remove the lungs, homogenize the tissue in sterile saline.
- Prepare serial dilutions of the lung homogenates and plate on Middlebrook 7H11 agar.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colonies to determine the bacterial load (CFU) in the lungs.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the preclinical evaluation of ATA-31.





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Figure 2: Preclinical evaluation workflow for ATA-31.



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